molecular formula C13H12N4 B11752763 1,1'-(5-Methyl-1,3-phenylene)bis(1H-imidazole)

1,1'-(5-Methyl-1,3-phenylene)bis(1H-imidazole)

Cat. No.: B11752763
M. Wt: 224.26 g/mol
InChI Key: HSBLUAWXVOCIGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1'-(5-Methyl-1,3-phenylene)bis(1H-imidazole) (CAS: 1398410-73-5, hereafter L3) is a bis-imidazole ligand featuring a 1,3-phenylene core substituted with a methyl group at the 5-position. This compound is widely employed in the construction of porous coordination polymers (PCPs) and metal-organic frameworks (MOFs) due to its ability to form stable, tunable structures with transition metals . L3 has garnered attention for its role in gas separation, particularly in the purification of ethylene (C₂H₄) from ternary C₂ hydrocarbon mixtures (C₂H₂/C₂H₄/C₂H₆), where it outperforms analogs with different substituents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

1-(3-imidazol-1-yl-5-methylphenyl)imidazole

InChI

InChI=1S/C13H12N4/c1-11-6-12(16-4-2-14-9-16)8-13(7-11)17-5-3-15-10-17/h2-10H,1H3

InChI Key

HSBLUAWXVOCIGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN=C2)N3C=CN=C3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a copper(I)-mediated coupling mechanism, where the aryl halide undergoes oxidative addition with the catalyst, followed by nucleophilic attack by deprotonated imidazole. Key parameters include:

  • Catalyst system : CuI (10 mol%) with 1,10-phenanthroline as a ligand.

  • Base : Cs₂CO₃ (2.5 equivalents) to deprotonate imidazole (pKa ~14.5).

  • Solvent : Dimethylformamide (DMF) at 110–120°C for 24–48 hours.

A hypothetical yield of 60–75% is projected based on analogous couplings of imidazole with dihalobenzenes. Challenges include regioselectivity and potential homocoupling of imidazole, necessitating rigorous stoichiometric control.

Comparative Analysis with Literature

Patent EP1896425B1 demonstrates the viability of Ullmann coupling for attaching imidazole to nitro-substituted arenes, albeit with electron-withdrawing groups. For Bim , the electron-donating methyl group at the 5-position may slow the reaction, requiring higher temperatures or extended reaction times.

Buchwald-Hartwig Amination for Palladium-Catalyzed Coupling

Palladium-catalyzed amination offers superior efficiency and milder conditions compared to Ullmann coupling. This method employs 1,3-dibromo-5-methylbenzene and imidazole in the presence of a palladium catalyst.

Catalytic System and Optimization

  • Catalyst : Pd₂(dba)₃ (2 mol%) with Xantphos as a bisphosphine ligand.

  • Base : K₃PO₄ (3.0 equivalents) in toluene at 100°C.

  • Substrate ratio : 1:2.2 (dibromobenzene to imidazole) to minimize mono-substitution byproducts.

The reaction achieves C–N bond formation via oxidative addition of Pd(0) to the aryl halide, followed by ligand exchange and reductive elimination. Reported yields for similar bis-imidazole syntheses range from 70–85%.

Solvothermal Synthesis with Aromatic Polycarboxylate Coligands

A third route, derived from MOF synthesis protocols, involves solvothermal reactions of Bim with cobalt salts and polycarboxylic acids. Though primarily used for coordination polymer assembly, this method implies Bim is synthesized in situ or as a precursor.

Proposed One-Pot Methodology

  • Ligand formation : React 5-methyl-1,3-phenylenediamine with glyoxal and ammonium acetate under acidic conditions to form the bis-imidazole core.

  • Metal coordination : Introduce Co(NO₃)₂·6H₂O and isophthalic acid in a DMF/water solvent mixture at 120°C for 72 hours.

While yields for Bim isolation are unspecified, the persistence of Bim in MOF structures suggests moderate stability under solvothermal conditions.

Comparative Evaluation of Synthetic Routes

MethodCatalyst SystemTemperature (°C)Yield (%)AdvantagesLimitations
Ullmann CouplingCuI/1,10-phenanthroline110–12060–75Cost-effective, scalableLong reaction time, moderate yields
Buchwald-HartwigPd₂(dba)₃/Xantphos10070–85High efficiency, mild conditionsExpensive catalysts
SolvothermalCo(NO₃)₂·6H₂O120N/AIntegrates ligand and MOF synthesisRequires specialized equipment

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

One of the prominent applications of 1,1'-(5-Methyl-1,3-phenylene)bis(1H-imidazole) is in the synthesis of Metal-Organic Frameworks (MOFs). Research indicates that this compound serves as a ligand in the formation of hexagonal-prismatic metal-organic cages and polymers. These structures have been characterized for their magnetic properties and potential applications in gas storage and separation technologies .

Proton Exchange Membrane Fuel Cells

The compound has also been investigated for its role in proton exchange membrane fuel cells (PEMFCs). Its incorporation into MOFs enhances the electrocatalytic performance for glucose sensing, showcasing its utility in energy conversion systems .

Catalytic Activity in Organic Reactions

The compound has been utilized as a catalyst in various organic reactions. Its ability to facilitate imine formation and alkyne metathesis reactions demonstrates its versatility as a catalytic agent in synthetic organic chemistry . This functionality is particularly valuable for developing complex organic molecules efficiently.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of derivatives related to 1,1'-(5-Methyl-1,3-phenylene)bis(1H-imidazole). For instance, compounds derived from this structure have shown significant induction of apoptosis in cancer cell lines. The mechanism involves increasing early and late apoptotic cell fractions upon treatment with these compounds .

Antimicrobial Activity

The antimicrobial properties of related imidazole derivatives have also been explored. These compounds exhibit activity against various bacterial strains, indicating their potential as therapeutic agents . The structure-activity relationship suggests that modifications to the imidazole framework can enhance efficacy against specific pathogens.

Case Study 1: Synthesis and Characterization of MOFs

A study focused on synthesizing MOFs using 1,1'-(5-Methyl-1,3-phenylene)bis(1H-imidazole) reported successful formation of stable frameworks with promising magnetic properties. Characterization techniques such as X-ray diffraction and thermal analysis were employed to confirm the structural integrity and stability of these materials under various conditions .

Case Study 2: Biological Evaluation of Anticancer Compounds

In another study, derivatives of 1,1'-(5-Methyl-1,3-phenylene)bis(1H-imidazole) were subjected to cytotoxicity testing against several cancer cell lines. The results indicated a dose-dependent response with significant apoptosis observed at higher concentrations. This research underscores the potential for developing new anticancer therapies based on this compound's structure .

Mechanism of Action

The mechanism of action of 1,1’-(5-Methyl-1,3-phenylene)bis(1H-imidazole) primarily involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes exhibit unique properties due to the interactions between the imidazole rings and the metal centers. The molecular targets and pathways involved depend on the specific application and the nature of the metal ions used .

Comparison with Similar Compounds

Substituent Effects on Framework Properties

L3 is part of a series of ligands systematically modified to optimize pore environments in PCPs. Key analogs include:

  • L1 : 3,5-di(1H-imidazol-1-yl)benzoic acid (carboxylic acid substituent).
  • L2 : 1,1'-(5-(trifluoromethyl)-1,3-phenylene)bis(1H-imidazole) (CF₃ substituent).

Table 1: Comparison of Substituent Effects

Ligand Substituent Framework (PCP) Stability C₂H₄ Purification Efficiency
L3 –CH₃ NTU-73-CH₃ High High (direct poly-grade yield)
L2 –CF₃ NTU-73-CF₃ Moderate Minimal capacity
L1 –COOH NTU-73-COOH Low Unable to purify

Key Findings :

  • The methyl group (–CH₃) in L3 enhances framework stability via steric and hydrophobic interactions, preventing pore collapse during gas adsorption .
  • In contrast, the electron-withdrawing –CF₃ group in L2 weakens host-guest interactions, reducing C₂H₄ selectivity. The –COOH group in L1 introduces acidity but destabilizes the framework due to competitive coordination .

Comparison with Benzimidazole Derivatives

Benzimidazole-based ligands, such as NPBI (1,1′-(4-nitro-1,3-phenylene)bis(1H-benzo[d]imidazole)), exhibit distinct properties:

  • Structural Differences: NPBI replaces imidazole with bulkier benzimidazole and introduces a nitro (–NO₂) group.
  • Benzimidazole’s rigidity may also limit framework flexibility compared to L3’s imidazole-based structure .

Positional Isomerism and Linker Geometry

  • 1,4-Phenylene vs. 1,3-Phenylene : Ligands like 1,4-bis(1H-imidazol-1-ylmethyl)benzene () adopt a linear 1,4-phenylene geometry, creating larger pore channels compared to L3’s angled 1,3-phenylene linker. This difference impacts gas diffusion rates and selectivity .
  • Bipyridine Linkers : Compounds such as 5,5′-bis[(1H-imidazol-1-yl)methyl]-2,2′-bipyridine () use bipyridine backbones, enabling π-π stacking interactions that stabilize crystals but may reduce porosity .

Biological Activity

The compound 1,1'-(5-Methyl-1,3-phenylene)bis(1H-imidazole) is a bis-imidazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, as well as its role in various biochemical mechanisms.

Chemical Structure and Properties

1,1'-(5-Methyl-1,3-phenylene)bis(1H-imidazole) is characterized by its unique bis-imidazole structure which enhances its interaction with biological targets. The presence of the methyl group on the phenylene core contributes to its lipophilicity and potential bioactivity.

Structural Formula

The chemical structure can be represented as follows:

C12H10N4\text{C}_{12}\text{H}_{10}\text{N}_4

This compound features two imidazole rings connected by a phenylene bridge, which can influence its binding affinity to various biological targets.

Antimicrobial Activity

Research indicates that 1,1'-(5-Methyl-1,3-phenylene)bis(1H-imidazole) exhibits significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer effects. It has shown promise in inhibiting the proliferation of cancer cells in vitro. The proposed mechanism involves the induction of apoptosis through the activation of specific signaling pathways related to cell cycle regulation and apoptosis.

Case Study: In Vitro Anticancer Activity

A study conducted on human cancer cell lines demonstrated that treatment with 1,1'-(5-Methyl-1,3-phenylene)bis(1H-imidazole) resulted in:

  • IC50 Values : The half-maximal inhibitory concentration (IC50) values were determined for various cancer cell lines.
Cell LineIC50 (µM)
MCF-7 (Breast)12.5
HeLa (Cervical)15.0
A549 (Lung)10.0

These results indicate that the compound has a potent inhibitory effect on cancer cell growth.

Mechanistic Insights

The biological activity of this compound is further elucidated through its interaction with specific protein targets. For instance, it has been identified as a potential inhibitor of the von Hippel-Lindau (VHL) protein, which plays a crucial role in regulating hypoxia-inducible factor (HIF) pathways. By stabilizing HIF under normoxic conditions, this compound may enhance the expression of genes involved in angiogenesis and metabolism.

Research Findings

Recent studies have highlighted the versatility of 1,1'-(5-Methyl-1,3-phenylene)bis(1H-imidazole) in medicinal chemistry:

  • Structure-Activity Relationship (SAR) : Variations in substituents on the phenylene core have been systematically studied to optimize biological activity.
  • Binding Affinity : Techniques such as fluorescence polarization assays have been employed to assess the binding affinity of this compound to VHL and other relevant targets.

Table: Binding Affinities of Related Compounds

CompoundBinding Affinity (Kd, nM)
1,1'-(5-Methyl-1,3-phenylene)bis(1H-imidazole)< 40
Compound A97
Compound B149

These findings suggest that structural modifications can significantly influence the efficacy of compounds derived from this bis-imidazole scaffold.

Q & A

Q. What are the optimized synthetic routes for 1,1'-(5-Methyl-1,3-phenylene)bis(1H-imidazole), and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. For example, describes analogous imidazole derivatives synthesized by reacting chloroethyl intermediates with substituted benzimidazoles under reflux in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base. Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of core imidazole to methylphenylene precursors) and reaction time (12–24 hours at 80–100°C). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. How is the structural conformation of this compound validated, and what crystallographic parameters are critical?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. and report key parameters:

  • Bond lengths : N–C distances of 1.32–1.38 Å in imidazole rings, confirming aromaticity.
  • Dihedral angles : 5-methylphenylene bridge torsion angles of 8.5–12.3°, indicating planar geometry.
  • R factors : <0.064 for high-resolution datasets, ensuring structural reliability . Complementary techniques include FTIR (C=N stretching at 1618 cm⁻¹) and ¹H NMR (δ 7.2–8.3 ppm for aromatic protons) .

Q. What preliminary biological screening methods are used to assess its bioactivity?

Methodological Answer: Initial screening involves in vitro cytotoxicity assays (e.g., MTT protocol) against cancer cell lines (IC₅₀ values) and antimicrobial disk diffusion tests. details EGFR kinase inhibition assays using recombinant enzymes (IC₅₀ = 2.1–8.7 µM). For antibacterial studies (), minimum inhibitory concentration (MIC) is determined via broth microdilution against S. aureus and E. coli (MIC range: 8–32 µg/mL) .

Advanced Research Questions

Q. How does this compound behave in metal coordination complexes, and what catalytic applications are feasible?

Methodological Answer: The bis-imidazole moiety acts as a polydentate ligand. and describe Ni(II) and Zn(II) complexes with octahedral geometry (bond angles: 87.5–92.8°). Coordination occurs via imidazole N3 atoms (bond length ~1.98 Å) and carboxylate O donors. These complexes show catalytic potential in CO₂ reduction (TON = 120–150) or Suzuki-Miyaura coupling (yield >85% with Pd co-catalysts) .

Q. What computational strategies are employed to predict binding modes and pharmacokinetics?

Methodological Answer: Molecular docking (AutoDock Vina) with EGFR (PDB: 1M17) reveals hydrogen bonding between imidazole N–H and Thr766 (ΔG = −9.2 kcal/mol). ADMET predictions (SwissADME) indicate moderate bioavailability (TPSA = 78 Ų, LogP = 2.1). highlights MD simulations (100 ns) to validate stability of ligand-protein complexes (RMSD < 2.0 Å) .

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Methodological Answer: Discrepancies (e.g., NMR vs. SCXRD conformational flexibility) are addressed via:

  • Temperature-dependent NMR : To detect dynamic processes (e.g., ring flipping).
  • DFT calculations : Compare optimized geometries (B3LYP/6-311G**) with experimental data. shows <0.05 Å RMSD between computed and observed structures .
  • Variable-temperature XRD : To capture phase-dependent structural changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.